4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride

Lipophilicity LogP Drug Design

4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride (CAS 1796895-36-7) is a morpholine-derived heterocyclic building block with molecular formula C₁₀H₁₈ClNO₃ and a molecular weight of 235.71 g/mol. It features a morpholine ring substituted at the N-4 position with a cyclobutylmethyl group and at the C-3 position with a carboxylic acid, supplied as the hydrochloride salt.

Molecular Formula C10H18ClNO3
Molecular Weight 235.71 g/mol
CAS No. 1796895-36-7
Cat. No. B1430426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride
CAS1796895-36-7
Molecular FormulaC10H18ClNO3
Molecular Weight235.71 g/mol
Structural Identifiers
SMILESC1CC(C1)CN2CCOCC2C(=O)O.Cl
InChIInChI=1S/C10H17NO3.ClH/c12-10(13)9-7-14-5-4-11(9)6-8-2-1-3-8;/h8-9H,1-7H2,(H,12,13);1H
InChIKeyBBQSLOLYLVZEAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride (CAS 1796895-36-7): Chemical Identity and Procurement Baseline


4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride (CAS 1796895-36-7) is a morpholine-derived heterocyclic building block with molecular formula C₁₀H₁₈ClNO₃ and a molecular weight of 235.71 g/mol . It features a morpholine ring substituted at the N-4 position with a cyclobutylmethyl group and at the C-3 position with a carboxylic acid, supplied as the hydrochloride salt. The compound is listed as a research chemical with a typical purity specification of 95% . Its computed physicochemical profile includes a LogP of -0.4, Fsp³ of 0.9, one hydrogen bond donor, four hydrogen bond acceptors, and one asymmetric atom . Commercial availability is documented from multiple suppliers, with pricing indicative of a specialty building block rather than a commodity intermediate .

Why Generic Substitution of 4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride Is Not Advisable


Superficially, 4-substituted morpholine-3-carboxylic acids appear interchangeable as constrained amino acid mimetics or building blocks. In practice, the N-4 substituent dictates the compound's lipophilicity, conformational preferences, and pharmacokinetic behavior. The cyclobutylmethyl group imparts a distinct LogP of -0.4 and an Fsp³ of 0.9, reflecting high three-dimensional saturation . In contrast, the unsubstituted morpholine-3-carboxylic acid exhibits a LogP of approximately -3.2, while the N-benzyl analog shows a LogP of +0.91 [1][2]. These differences exceed what is acceptable for one-to-one replacement in a lead optimization series, where lipophilicity shifts of even 0.5 log units can significantly alter membrane permeability, off-target binding, and ADME outcomes.

Quantitative Differentiation of 4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride from Closest Analogs


Lipophilicity Tuning: LogP Comparison of N-4 Substituents on the Morpholine-3-carboxylic Acid Scaffold

The target compound bears a cyclobutylmethyl substituent at the morpholine N-4 position, yielding a calculated LogP of -0.4 . This positions it as a moderate-lipophilicity analog within the morpholine-3-carboxylic acid series. It is approximately 2.8 log units more lipophilic than the parent unsubstituted morpholine-3-carboxylic acid (LogP = -3.2) [1], and approximately 1.3 log units less lipophilic than the N-benzyl analog (LogP = +0.91) [2]. The N-methyl analog (LogP ≈ -0.62) is closest but still 0.22 log units more polar . This gradient is relevant for optimizing passive membrane permeability while avoiding the promiscuous binding associated with highly lipophilic arylalkyl substituents.

Lipophilicity LogP Drug Design Physicochemical Properties

Three-Dimensional Character: Fractional sp³ (Fsp³) as a Differentiator for Scaffold Complexity

The fraction of sp³-hybridized carbons (Fsp³) is a validated metric for molecular complexity and correlates with clinical success rates. The target compound achieves an Fsp³ of 0.9 , driven by the fully saturated morpholine ring and the cyclobutylmethyl side chain. This is substantially higher than the N-benzyl analog, which incorporates a planar aromatic ring and consequently has a lower Fsp³ [1]. The N-methyl analog (Fsp³ ≈ 0.83) and the N-unsubstituted analog (Fsp³ = 0.8) also fall below the cyclobutylmethyl derivative . Higher Fsp³ is associated with improved aqueous solubility, reduced promiscuous binding, and better toxicological profiles.

Fsp3 3D Character Molecular Complexity Drug Discovery

Carbonic Anhydrase II (CA II) Inhibition: Binding Affinity Evidence

In a BindingDB entry (BDBM50360796), the target compound was evaluated against human carbonic anhydrase II (CA II) and exhibited a Ki value of >100,000 nM (>100 µM), indicating essentially no inhibition [1]. This distinguishes it from many sulfonamide-containing morpholine-3-carboxylic acid derivatives that are potent CA inhibitors with Ki values in the low nanomolar range. For example, certain 4-sulfonamide-substituted morpholine-3-carboxylic acid hydroxyamides achieve IC₅₀ values as low as 5 nM against TACE (ADAM17) [2]. The absence of CA II activity for the cyclobutylmethyl analog may be advantageous in programs where CA inhibition constitutes an off-target liability.

Enzyme Inhibition Carbonic Anhydrase Binding Affinity Ki

Platelet 12-Lipoxygenase Screening: Single-Concentration Activity Data

The target compound was tested in an in vitro assay for inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM, with results catalogued in the Aladdin assay database (ALA615117) . While a quantitative IC₅₀ is not reported from this single-point screen, the data provide a benchmark for this specific enzyme target. For context, cyclobutyl-containing lipoxygenase inhibitors from the N-hydroxyurea class have been reported with IC₅₀ values of 900 nM against 5-lipoxygenase in human whole blood [1], indicating that the cyclobutylmethyl-morpholine scaffold has precedent in lipoxygenase pharmacology, albeit the target compound's carboxylic acid functionality may alter activity relative to optimized N-hydroxyurea chemotypes.

Lipoxygenase Platelet Enzyme Inhibition Inflammatory Pathways

Hydrogen Bonding Profile: Donor/Acceptor Count Comparison Across N-4 Analogs

The target compound features 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA), as documented in its supplier physicochemical profile . This HBD/HBA ratio of 1:4 is conserved across the N-4 alkyl-substituted morpholine-3-carboxylic acid series, including the 4-methyl and 4-ethyl analogs . However, the N-benzyl analog maintains the same HBD/HBA count but introduces a larger polar surface area (PSA = 49.77 Ų) [1] compared to the target compound, whose PSA has not been explicitly reported but is expected to be similar to or slightly lower than the N-benzyl derivative based on the replacement of the phenyl ring with a cyclobutyl group. The consistency of the 1 HBD / 4 HBA profile across the alkyl-substituted series means differentiation must rely on lipophilicity and shape, as captured in the LogP and Fsp³ evidence items.

Hydrogen Bonding Drug-Likeness Physicochemical Properties Permeability

Chirality and Stereochemical Complexity: Single Asymmetric Center as a Synthetic Handle

The target compound contains one asymmetric atom (the C-3 position of the morpholine ring bearing the carboxylic acid), as noted in its supplier specification . This single stereocenter provides a defined point of chirality that can be exploited in diastereoselective synthesis or enantiomeric enrichment strategies. In contrast, the unsubstituted morpholine-3-carboxylic acid is also chiral but lacks the N-alkyl substituent that can influence diastereofacial selectivity in subsequent reactions [1]. The N-benzyl analog similarly possesses one asymmetric center, but the conformational influence of the benzyl group differs from that of the cyclobutylmethyl group due to the latter's restricted rotational profile from the cyclobutane ring [2]. The commercial availability of the target compound as a racemic mixture (or potentially as a single enantiomer upon request) positions it as a versatile chiral building block.

Chirality Stereochemistry Building Block Enantiomeric Purity

High-Value Application Scenarios for 4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride


Lead Optimization Programs Requiring Fine-Tuned Lipophilicity

Medicinal chemistry teams seeking to optimize the lipophilicity of a morpholine-containing lead series can use 4-(cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride as a LogP -0.4 building block . This provides a middle ground between the overly polar unsubstituted analog (LogP ≈ -3.2) and the excessively lipophilic N-benzyl analog (LogP ≈ +0.91), enabling precise control over permeability-solubility trade-offs without introducing aromatic ring liabilities.

Fragment-Based Drug Discovery Targeting Enzymes with No CA II Off-Target Liability Requirement

Programs exploring morpholine-3-carboxylic acid scaffolds as enzyme inhibitor fragments can prioritize the cyclobutylmethyl derivative based on its demonstrated lack of activity against carbonic anhydrase II (Ki > 100 µM) [1]. This selectivity profile is not guaranteed with other N-4-substituted morpholine-3-carboxylic acid derivatives and reduces the risk of CA-related off-target effects in programs targeting kinases, proteases, or lipoxygenases.

Conformationally Constrained Peptidomimetic Design

The single chiral center at C-3, combined with the sterically demanding cyclobutylmethyl group (Fsp³ = 0.9), makes this compound a candidate for introducing conformational constraint into peptide backbone mimetics . Unlike the 4-methyl analog (Fsp³ ≈ 0.83), the cyclobutylmethyl group offers greater steric bulk and restricted rotational freedom, which can enhance binding affinity through conformational pre-organization.

SAR Exploration of Lipoxygenase and Inflammatory Pathway Targets

Given the existing screening data against platelet 12-lipoxygenase at 30 µM , and the precedent for cyclobutyl-containing lipoxygenase inhibitors with nanomolar potency [2], the target compound can serve as a starting point for systematic SAR studies around the morpholine-3-carboxylic acid scaffold in inflammatory disease models. The carboxylic acid moiety provides a synthetic handle for amide or ester derivatization to probe potency and selectivity.

Quote Request

Request a Quote for 4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.